Protirelin acetate

Description

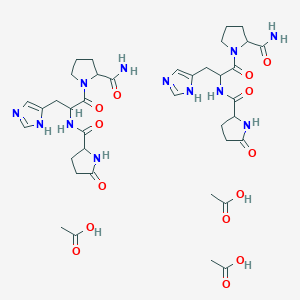

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H22N6O4.3C2H4O2/c2*17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;3*1-2(3)4/h2*7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);3*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUSEANSBYKTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56N12O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Perspectives on Thyrotropin Releasing Hormone Trh and Protirelin Acetate Discovery

Elucidation of TRH Structure and Initial Isolation

The quest to identify the factors responsible for pituitary gland regulation was a significant scientific endeavor of the mid-20th century. The theoretical groundwork laid by researchers like Geoffrey Harris, who proposed that the hypothalamus controlled the pituitary via chemical messengers, set the stage for a competitive race to isolate these substances. endocrinology.org

This intense scientific pursuit culminated in the late 1960s, led by the independent research groups of Roger Guillemin and Andrew Schally. endocrinology.orgpnas.org Their work, which involved processing enormous quantities of hypothalamic tissues—millions of pig or sheep brains—was a monumental undertaking. bioscientifica.com The challenge was immense due to the minute quantities of the hormone present in these tissues. bioscientifica.com

In 1969, both teams successfully isolated and characterized the molecule, then known as Thyrotropin-Releasing Factor (TRF). pnas.org The structure was revealed to be a surprisingly simple tripeptide: (pyro)Glu-His-Pro-NH2. bioscientifica.com This discovery was a landmark achievement, confirming that the brain produces peptide hormones to regulate pituitary function. endocrinology.org For their groundbreaking discoveries concerning the peptide hormone production of the brain, both Guillemin and Schally were awarded a share of the 1977 Nobel Prize in Physiology or Medicine. endocrinology.orgnih.gov

| Key Milestone | Description | Lead Researchers | Year |

| Isolation of TRH | Successful isolation from porcine and ovine hypothalamic tissues. laskerfoundation.org | Andrew Schally, Roger Guillemin | 1969 |

| Structure Elucidation | Determination of the tripeptide structure: (pyro)Glu-His-Pro-NH2. bioscientifica.com | Andrew Schally, Roger Guillemin | 1969 |

| Nobel Prize | Awarded for discoveries concerning peptide hormone production of the brain. endocrinology.org | Andrew Schally, Roger Guillemin | 1977 |

Development of Synthetic TRH Analogues and Protirelin (B58367) Acetate (B1210297) for Research

Following the successful isolation and synthesis of TRH, the scientific community began to explore its therapeutic and diagnostic potential. The natural form of TRH, however, has a very short half-life, lasting only a couple of minutes in the bloodstream before being broken down, which limits its clinical and research utility. yourhormones.info This spurred the development of synthetic analogues designed to be more stable and possess modified activity profiles.

Protirelin acetate is the pharmaceutical name for a synthetic version of TRH. wikipedia.orgdrugbank.com Its development provided researchers with a stable and reliable tool to study the effects of TRH in various physiological and pathological states. medchemexpress.com The creation of Protirelin and other analogues allowed for more controlled investigations into the hypothalamic-pituitary-thyroid axis and the broader functions of TRH. wikipedia.orgnih.gov These synthetic peptides were crucial for characterizing TRH receptors and understanding how structural modifications could alter binding affinity and biological effect, paving the way for developing compounds with more selective actions, such as those with potent central nervous system effects but negligible hormonal activity. nih.govmdpi.com

Landmark Discoveries in TRH Peptidergic System Biology

The availability of synthetic TRH, including this compound, revolutionized the understanding of the TRH peptidergic system. Initial research confirmed its primary role in stimulating the anterior pituitary to release thyrotropin (TSH) and prolactin. bioscientifica.comyourhormones.infonih.gov The TRH test, using intravenous protirelin, became a diagnostic tool to assess pituitary function and diagnose thyroid disorders. wikipedia.orgnih.gov

Subsequent research revealed that TRH's influence extends far beyond the pituitary-thyroid axis. The hormone and its receptors were found to be widely distributed throughout the central and peripheral nervous systems, suggesting a broader role as a neurotransmitter or neuromodulator. yourhormones.infonih.gov

Key discoveries about the TRH peptidergic system include:

Extra-pituitary Functions : Research demonstrated that TRH can influence arousal, feeding behavior, and body temperature. yourhormones.infomedchemexpress.com It also showed effects on cholinergic, noradrenergic, and dopaminergic systems in the brain. nih.gov

Receptor Characterization : The identification and characterization of specific G protein-coupled receptors for TRH (TRH-R1 and TRH-R2 in rodents) were crucial steps. nih.govfrontiersin.org This allowed for a deeper understanding of the molecular mechanisms through which TRH exerts its diverse effects. frontiersin.org

Coexistence with other Neurotransmitters : It was discovered that TRH can coexist in the same neurons with other classical neurotransmitters and neuromodulators, raising new questions about the complexity of synaptic transmission. nih.govnih.gov

Pathophysiological Roles : In certain pathological conditions, such as acromegaly, Cushing's disease, and some forms of depression, TRH was found to stimulate the release of other hormones like growth hormone (GH) and adrenocorticotropic hormone (ACTH). wikipedia.orgnih.govtaylorfrancis.com

These landmark findings, facilitated by the use of synthetic analogues like this compound, transformed TRH from a simple releasing factor into a multifaceted neuropeptide with significant and complex roles in both endocrine and neural regulation.

Advanced Synthetic Methodologies and Chemical Derivatization of Protirelin Acetate

Solid-Phase Peptide Synthesis (SPPS) Techniques for Protirelin (B58367) Acetate (B1210297) and Analogues

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry and a widely used method for producing Protirelin (Thyrotropin-Releasing Hormone, TRH) and its analogues. psu.edu The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. psu.eduresearchgate.net This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing after each coupling and deprotection step. nih.gov

The synthesis begins by anchoring the C-terminal amino acid, in this case, Prolinamide, to the solid support. nih.gov For TRH and its analogues, various resins have been employed. An efficient synthesis of a TRH analogue, Glp-His-Hyp-OH, utilized a 2-chlorotrityl resin. nih.gov This bulky and mild-acid-sensitive resin is advantageous as it effectively suppresses the formation of dioxopiperazine, a common side reaction in peptide synthesis. nih.gov

The elongation of the peptide chain proceeds through a series of coupling and deprotection cycles. researchgate.net The two primary strategies for protecting the α-amino group of the amino acids are the t-Boc/Bzl and Fmoc/tBu methods. researchgate.net In the synthesis of the TRH analogue Glp-His-Hyp-OH, Nα-Fmoc protected amino acids were used. nih.gov The coupling of each amino acid is facilitated by activating agents. The combination of dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) is a classic choice, while reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are also employed for efficient amide bond formation. nih.gov

Once the desired sequence ({pGlu}-His-Pro-NH2) is assembled on the resin, the final step is cleavage, where the peptide is detached from the solid support and side-chain protecting groups are removed. A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane. google.com

SPPS has been successfully used to prepare various TRH analogues designed to have more selective effects on the central nervous system. nih.gov For example, the analogue pyro(α-aminoadipyl)-histidyl-prolinamide was prepared using the solid-phase method. nih.gov The development of SPPS has been crucial for creating libraries of such analogues for structure-activity relationship (SAR) studies. acs.org

Table 1: Key Reagents in Solid-Phase Peptide Synthesis (SPPS) of TRH and Analogues

| Component | Example(s) | Function/Purpose in Synthesis | Reference |

| Solid Support (Resin) | 2-chlorotrityl resin | Insoluble polymer support; bulky group suppresses side reactions like dioxopiperazine formation. | nih.gov |

| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the Nα-amino group of the amino acid during coupling to prevent self-polymerization. | researchgate.netnih.gov |

| Coupling Reagents | DCC/HOBt, HATU | Activate the carboxyl group of the incoming amino acid to facilitate amide bond formation. | nih.gov |

| Cleavage Reagent | Trifluoroacetic acid (TFA) cocktail | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | google.com |

Solution-Phase Synthesis Approaches for TRH Peptides

Before the dominance of SPPS, solution-phase synthesis was the original and only method for creating peptides. nih.gov This classical approach, also known as liquid-phase peptide synthesis, involves the sequential coupling of protected amino acids or peptide fragments in a homogenous solution. nih.govmdpi.com After each synthetic step, the intermediate product must be isolated and purified, often through techniques like extraction, precipitation, or chromatography, before proceeding to the next step. nih.govmdpi.com

The synthesis of TRH and its analogues via solution-phase methods has been well-documented. nih.gov For instance, the analogues methyl pyroglutamyl-histidyl-pipecolate and pyro(l-alpha-aminoadipyl)-L-histidyl-L-thiazolidine-4-carboxamide were prepared using solution-phase techniques. nih.gov This approach often involves a fragment condensation strategy, where smaller, independently synthesized peptide fragments are coupled together. nih.gov This can be an efficient way to build larger peptides. psu.edu

To address the purification challenges, newer methodologies have been developed. Group-Assisted Purification (GAP) chemistry, for example, streamlines the process by avoiding chromatography and recrystallization. nih.govrsc.org In this method, a protecting group also functions as a purification tag, allowing for simple extraction of the desired peptide from the reaction mixture. nih.gov This innovation makes solution-phase synthesis more efficient and environmentally friendly by reducing solvent and material consumption. rsc.org

Table 2: Comparison of Peptide Synthesis Methodologies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis | Reference |

| Principle | Stepwise addition of amino acids to a chain on an insoluble resin. | Coupling of amino acids or peptide fragments in a homogenous solution. | psu.edunih.gov |

| Purification | Simple filtration and washing after each step. | Requires isolation and purification (e.g., chromatography) of each intermediate. | nih.gov |

| Speed | Generally faster for laboratory-scale synthesis due to ease of automation and purification. | Can be slower due to multi-step purifications. | nih.govnih.gov |

| Scalability | Can be expensive for large-scale production. | Often more cost-effective for industrial-scale synthesis. | mdpi.com |

| Key Challenge | Incomplete reactions; side reactions like dioxopiperazine formation. | Racemization; purification of intermediates. | nih.govnih.gov |

Chemical Modifications for Probe Development in TRH Research (e.g., radiolabeling, fluorescent tags)

Chemical modification of the TRH peptide is essential for creating probes to study its biological functions, such as receptor binding, distribution, and cellular uptake. nih.govmdpi.com These probes are typically generated by attaching a reporter molecule, such as a radionuclide or a fluorescent dye, to the peptide structure. mdpi.comsb-peptide.com

Radiolabeling

Radiolabeled TRH analogues are invaluable tools for quantitative analysis in biological systems. mdpi.com Various radioisotopes are used, with the choice depending on the specific application.

Iodine-125 ([¹²⁵I]) : Used for in-vitro assays and metabolic studies. nih.gov A common method involves using reagents like 3-(trifluoromethyl)-3-(m-[¹²⁵I]iodophenyl)diazirine, which nonspecifically labels hydrophobic components of molecules. nih.gov

Technetium-99m ([⁹⁹mTc]) : Its favorable nuclear properties make it ideal for in-vivo imaging. Labeling with ⁹⁹mTc often requires a bifunctional chelator, a molecule that has one group to bind the metal and another to attach to the peptide. acs.org The HYNIC (hydrazinonicotinamide) group is a versatile chelator for this purpose. Peptides can be synthesized with a protected trifluoroacetyl-HYNIC group, which is deprotected during the radiolabeling step, simplifying the process. acs.org

Iodine-123 ([¹²³I]) : Also used for imaging. Radiolabeling can be achieved via electrophilic radioiodination on a precursor molecule containing a tributylstannyl group, a process known as iododestannylation. mdpi.com

These radiolabeling strategies have been applied to other peptides like LHRH, demonstrating their utility in developing targeted radiopharmaceuticals for imaging. acs.org

Fluorescent Tags

Fluorescently labeled TRH analogues allow for direct visualization of peptide-receptor interactions and cellular localization using fluorescence microscopy. nih.gov

A fluorescein-labeled TRH (FL-TRH) was synthesized by coupling fluorescein (B123965) isothiocyanate to a TRH analogue modified with a hexylamine (B90201) spacer arm (pGlu-His-ProNH(CH₂)₆NH₂). nih.gov This probe was successfully used to visualize TRH receptors on pituitary tumor cells. nih.gov

A wide array of fluorescent dyes is available for peptide labeling, each with distinct excitation and emission spectra. sb-peptide.com Common choices include fluorescein derivatives like FAM and rhodamine derivatives like TAMRA and TRITC. sb-peptide.comthermofisher.com Cyanine dyes such as Cy3 and Cy5 are also frequently used, particularly in Förster Resonance Energy Transfer (FRET) studies to measure molecular proximity. sb-peptide.comprimescholars.com

The development of these chemical probes involves creating multifunctional molecules that contain reactive groups for binding to the peptide, a linker, and the reporter tag itself. nih.gov These tools are critical for advancing our understanding of TRH's molecular pharmacology. nih.gov

Table 3: Examples of Reporter Molecules for Peptide Probe Development

| Reporter Type | Example Molecule/Isotope | Typical Application | Reference |

| Radionuclide | Iodine-125 ([¹²⁵I]) | In-vitro assays, metabolic studies | nih.gov |

| Radionuclide | Technetium-99m ([⁹⁹mTc]) | In-vivo diagnostic imaging | acs.orgacs.org |

| Fluorescent Dye | Fluorescein (e.g., FAM, FITC) | Fluorescence microscopy, receptor visualization | nih.govsb-peptide.com |

| Fluorescent Dye | Rhodamine (e.g., TAMRA, TRITC) | Cellular imaging, immunofluorescence | sb-peptide.comthermofisher.com |

| Fluorescent Dye | Cyanine Dyes (e.g., Cy3, Cy5) | FRET-based assays, microarray hybridization | sb-peptide.comprimescholars.com |

Enzymatic Synthesis and Biocatalytic Approaches to TRH Peptides

While chemical synthesis is the dominant method for producing peptides, enzymatic and biocatalytic approaches offer advantages in terms of specificity and environmental sustainability. researchgate.net Research has shown that the biosynthesis of TRH in the hypothalamus is not a ribosomal process but is instead carried out by a non-ribosomal peptide synthetase (NRPS)-like enzymatic system. oup.comoup.com

Studies using rat hypothalamic fragments and porcine hypothalamic extracts demonstrated the existence of a "TRH synthetase" activity. oup.com This enzymatic system synthesizes TRH from its precursor amino acids (glutamic acid, histidine, and proline). oup.com Key findings that support an enzymatic mechanism include:

TRH synthesis occurs even when protein synthesis is blocked by puromycin. oup.com

The synthesis requires ATP and Mg²⁺ as cofactors. oup.com

The process is inhibited by enzyme inhibitors like iodoacetamide (B48618) and mercuric chloride but is unaffected by RNase, which degrades RNA. oup.com

This enzymatic pathway is analogous to the synthesis of other small peptides like glutathione. oup.com While isolating and harnessing this specific "TRH synthetase" for large-scale production is complex, the principles of biocatalysis are being applied more broadly in peptide synthesis. europa.eu

Modern biocatalytic strategies include:

Using Proteases in Reverse : Proteolytic enzymes, which normally break peptide bonds, can be used to form them under specific, non-aqueous conditions or with modified substrates. nih.gov Enzymes like pepsin, trypsin, and chymotrypsin (B1334515) can be employed. nih.gov

Chemo-Enzymatic Peptide Synthesis (CEPS) : This hybrid approach combines the strengths of chemical and enzymatic methods. chemrxiv.org For example, chemical reactions can be used to create modified amino acids or peptide fragments, which are then ligated together with high specificity using enzymes like sortases or subtiligase variants. chemrxiv.orgcardiff.ac.uk

Enzyme-Instructed Self-Assembly : In this novel approach, enzymes can dephosphorylate precursor peptides to trigger their self-assembly into nanofibers, which can then template other processes like biomineralization. nih.gov While not a direct synthesis of TRH, it showcases the sophisticated control that biocatalysts can exert over peptide behavior. nih.gov

Though still facing challenges in productivity and cost compared to chemical synthesis, enzymatic methods are a growing field of research, promising greener and more precise routes to producing peptides like TRH. researchgate.netmdpi.com

Table 4: Evidence for Enzymatic Synthesis of TRH by "TRH Synthetase"

| Condition / Agent | Observation | Conclusion | Reference |

| Puromycin | TRH synthesis continues. | Synthesis is not performed on ribosomes (non-ribosomal). | oup.com |

| RNase | TRH synthesis is unaffected. | The synthesizing machinery is not RNA-based. | oup.com |

| ATP & Mg²⁺ | Required for synthesis. | The process is energy-dependent, typical of an enzyme-catalyzed reaction. | oup.com |

| Iodoacetamide / Mercuric Chloride | TRH synthesis is prevented. | The process is mediated by enzymes that are susceptible to these inhibitors. | oup.com |

Molecular Mechanisms of Protirelin Acetate Action

Protirelin (B58367) Acetate (B1210297) Binding to Thyrotropin-Releasing Hormone Receptors (TRHRs)

The primary action of protirelin acetate is its binding to thyrotropin-releasing hormone receptors (TRHRs), which are members of the G protein-coupled receptor (GPCR) superfamily. nih.govwikipedia.orgcas.cnuniprot.orguniprot.orguniprot.org These receptors are predominantly located on the surface of thyrotrope cells in the anterior pituitary gland. cas.cnfrontiersin.org Humans possess a single type of TRHR, designated as TRHR1, which mediates all the cellular effects of TRH. researchgate.net In contrast, rodents and some other species express a second form, TRHR2. researchgate.net

The binding of this compound to TRHR is a highly specific interaction. Cryo-electron microscopy studies of the human TRHR bound to TRH have revealed that the tripeptide adopts a "Y-shaped" conformation within the orthosteric binding pocket of the receptor. cas.cn This binding pocket is composed of transmembrane helices TM2, TM3, TM5, TM6, and TM7, as well as extracellular loops ECL1, ECL2, and ECL3. cas.cn The pocket itself is amphipathic, featuring one side enriched with positively charged residues and another with hydrophobic residues, which accommodates the chemical properties of the protirelin molecule. cas.cn This binding event is the critical first step that triggers the subsequent intracellular signaling events.

G Protein Coupling and Activation by TRHRs

Upon binding of this compound, the TRHR undergoes a conformational change, which in turn activates its associated heterotrimeric G protein. cas.cnnih.govpatsnap.com The TRHR is primarily coupled to G proteins of the Gq/11 family. wikipedia.orgcas.cnfrontiersin.orgscispace.comimrpress.com This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein (Gαq/11). frontiersin.org

The activated Gαq/11 subunit then dissociates from the βγ-subunit complex (Gβγ). frontiersin.org Both the activated Gαq/11 and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, initiating a cascade of intracellular signals. frontiersin.org While Gq/11 is the canonical pathway, under certain experimental conditions and in specific cell types, TRHRs have also been shown to couple to other G proteins, such as Gi2, Gi3, and a Gs-like protein. scispace.com

Intracellular Signal Transduction Cascades Initiated by this compound

The activation of G proteins by the this compound-bound TRHR initiates several key intracellular signaling cascades that ultimately lead to the physiological response, such as the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin. frontiersin.orgtargetmol.com These pathways include the phospholipase C, calcium mobilization, protein kinase C, and mitogen-activated protein kinase pathways.

Phospholipase C (PLC) Activation and Inositol (B14025) Phosphate (B84403) Signaling

The dissociated and activated Gαq/11 subunit directly stimulates the membrane-bound enzyme phospholipase Cβ (PLCβ). frontiersin.orgresearchgate.netpatsnap.comfrontiersin.org PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgresearchgate.netpatsnap.comyoutube.comkegg.jp

IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the endoplasmic reticulum, which functions as an intracellular calcium store. patsnap.comkegg.jp This binding triggers the release of calcium ions (Ca2+) from these stores, leading to a rapid increase in the cytosolic calcium concentration. patsnap.comkegg.jp

Calcium Mobilization and Protein Kinase C (PKC) Pathways

The increase in intracellular calcium concentration is a pivotal event in the signaling cascade. patsnap.comkegg.jp The initial spike in Ca2+ is due to the IP3-mediated release from intracellular stores. frontiersin.org This is often followed by a second phase of calcium influx from the extracellular space through plasma membrane calcium channels. frontiersin.org The elevated intracellular calcium, along with DAG that remains in the plasma membrane, synergistically activates protein kinase C (PKC). drugbank.comresearchgate.netpatsnap.comimrpress.com

Activated PKC is a serine/threonine kinase that phosphorylates a wide array of substrate proteins, thereby altering their activity and leading to various cellular responses. nih.gov In the context of the anterior pituitary, PKC activation plays a crucial role in the transcriptional regulation of the TSHβ gene and the stimulation of prolactin synthesis and secretion. plos.orgresearchgate.net The activation of PKC by TRH signaling has been shown to be essential for the expression of the prolactin gene. plos.org Furthermore, TRH receptors can also stimulate calcium/calmodulin-dependent protein kinase (CaMK). frontiersin.orgresearchgate.netscispace.comimrpress.comfrontiersin.org

Mitogen-Activated Protein Kinase (MAPK) Signaling

The signaling pathways initiated by this compound also include the activation of the mitogen-activated protein kinase (MAPK) cascade. researchgate.netscispace.comimrpress.comfrontiersin.org MAPKs are a family of serine/threonine kinases that regulate a wide range of cellular processes, including gene expression, cell proliferation, and differentiation. frontiersin.org

In pituitary cells, TRH has been observed to stimulate MAPK activity, particularly the extracellular signal-regulated kinase (ERK) pathway. frontiersin.org This activation can occur through both PKC-dependent and PKC-independent mechanisms. frontiersin.org The Gq/11-PLC-PKC axis can lead to the activation of the MAPK cascade. frontiersin.org Additionally, the Gβγ subunit released from the activated G protein may also contribute to the PKC-independent activation of ERK1/2. frontiersin.org The TRH-induced activation of MAPK is implicated in the stimulation of prolactin synthesis and secretion. frontiersin.org However, in the context of TSHβ gene expression, TRH-induced activity appears to be dependent on PKC but not on the MAPK pathway. plos.org

Cyclic AMP (cAMP) Modulation and Protein Kinase A (PKA) Pathways

While the primary signaling pathway for TRHRs involves Gq/11 and PLC, there is evidence for the modulation of the cyclic AMP (cAMP) pathway. The interaction of TRHR with a Gs-like protein can lead to the activation of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. scispace.comfrontiersin.org

An increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). frontiersin.org PKA is another crucial serine/threonine kinase that phosphorylates various cellular targets, including transcription factors that regulate gene expression. frontiersin.org Although there is no direct evidence for the involvement of PKA in the desensitization of the TRH receptor, the activation of PKA can influence cellular processes. frontiersin.org Interestingly, direct activation of both PKA and PKC can lead to altered levels of PKA subunits, suggesting a complex interplay between these signaling pathways. nih.gov

Ion Channel Regulation and Membrane Potential Changes

The action of this compound, through its binding to the thyrotropin-releasing hormone receptor (TRHR), extends to the regulation of various ion channels, which in turn leads to significant changes in cellular membrane potential. nih.gov These effects are crucial for the diverse physiological responses mediated by TRH, particularly in the pituitary gland and the central nervous system. frontiersin.orgpnas.org Activation of the TRHR, a Gq/11-coupled receptor, initiates a signaling cascade that results in increased intracellular calcium and the activation of protein kinase C (PKC). nih.gov These second messengers are key mediators in the modulation of ion channel activity. nih.gov

In pituitary tumor cells (GH3 and GH4/C1), TRH induces a biphasic electrical response. Initially, there is a transient hyperpolarization of the membrane, which is followed by a more sustained period of hyperexcitability characterized by an increased frequency of action potentials. oup.com The initial hyperpolarization is attributed to the activation of Ca2+-activated potassium (K+) channels, triggered by the release of calcium from intracellular stores. oup.com The subsequent hyperexcitable phase is associated with the depression of voltage-dependent K+ channels. oup.com

The effects of TRH on neuronal membrane potential are cell-type specific, often occurring through indirect mechanisms. For instance, in the lateral hypothalamus, TRH excites GABAergic neurons, causing them to depolarize. oup.com These activated GABA neurons then release GABA, which in turn hyperpolarizes and inhibits melanin-concentrating hormone (MCH) neurons. oup.compnas.org This indirect inhibition of MCH neurons by TRH is blocked by both the GABAA receptor antagonist bicuculline (B1666979) and the sodium channel blocker tetrodotoxin (B1210768) (TTX), confirming the intermediary role of GABAergic neurons. oup.compnas.org Conversely, TRH directly depolarizes hypocretin/orexin neurons, leading to their excitation. researchgate.net Research has also shown that TRH does not significantly affect the membrane potential of POMC or NPY neurons in the arcuate nucleus when administered alone. oup.comnih.gov

This differential regulation of neuronal activity underscores the complexity of protirelin's neuromodulatory roles, which are dictated by the specific ion channels and neuronal circuits present in different brain regions.

Table 1: Effect of Thyrotropin-Releasing Hormone (TRH) on Neuronal Membrane Potential

| Cell Type | Brain Region | Effect on Membrane Potential | Mechanism |

| Pituitary Cells (GH3/GH4C1) | Anterior Pituitary | Transient hyperpolarization, then hyperexcitability | Activation of Ca2+-activated K+ channels, then depression of voltage-dependent K+ channels |

| GABAergic Neurons | Lateral Hypothalamus | Depolarization (Excitation) | Direct activation |

| Melanin-Concentrating Hormone (MCH) Neurons | Lateral Hypothalamus | Hyperpolarization (Inhibition) | Indirect, via activation of presynaptic GABA neurons |

| Hypocretin/Orexin (Hcrt) Neurons | Lateral Hypothalamus | Depolarization (Excitation) | Direct postsynaptic effect |

| Pro-opiomelanocortin (POMC) Neurons | Arcuate Nucleus | No direct effect | No significant change in membrane potential when applied alone |

| Neuropeptide Y (NPY) Neurons | Arcuate Nucleus | No direct effect | No significant change in membrane potential |

Receptor Internalization, Trafficking, and Desensitization Mechanisms

Continuous or repeated exposure to this compound leads to a rapid attenuation of the cellular response, a phenomenon known as desensitization. This process is fundamental for preventing overstimulation and is tightly linked to the internalization and intracellular trafficking of the TRH receptor (TRHR). frontiersin.orggrantome.com The primary mechanisms involve receptor phosphorylation, the recruitment of arrestin proteins, and subsequent endocytosis of the receptor-ligand complex. frontiersin.orgnih.govfrontiersin.org

Role of G Protein-Coupled Receptor Kinases (GRKs) and Phosphorylation

The initial and critical step in the desensitization of the TRHR is its rapid phosphorylation upon agonist binding. pnas.org This phosphorylation is primarily catalyzed by G protein-coupled receptor kinases (GRKs). frontiersin.orgpnas.orgnih.gov Specifically, GRK2 has been identified as the main kinase responsible for phosphorylating the agonist-occupied TRHR in both pituitary cells and other cell systems. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Beta-Arrestin Recruitment and Function in Receptor Trafficking

Following GRK-mediated phosphorylation, the receptor's cytoplasmic tail becomes a high-affinity binding site for beta-arrestin proteins (β-arrestin-1 and β-arrestin-2). pnas.orgfrontiersin.orgnih.gov The recruitment of beta-arrestin to the phosphorylated receptor serves two primary functions. First, it sterically hinders the receptor's ability to couple with its cognate G protein (Gq/11), effectively terminating the primary signaling cascade and causing desensitization. frontiersin.orgpnas.orgresearchgate.net Second, beta-arrestin acts as a crucial adaptor protein, linking the receptor to the endocytic machinery. frontiersin.orgoup.combiorxiv.org

The TRHR subtypes exhibit different interactions with beta-arrestins. TRHR1 is classified as a Class B receptor, forming a stable complex with beta-arrestin that internalizes together into endocytic vesicles. frontiersin.orgresearchgate.net In contrast, TRHR2 is a Class A receptor, showing a more transient interaction where beta-arrestin dissociates from the receptor at or shortly after internalization. frontiersin.orgresearchgate.net This differential binding influences the subsequent trafficking and fate of the receptor subtypes.

Clathrin-Dependent Endocytosis Pathways

Once beta-arrestin is bound, it facilitates the movement of the receptor-ligand complex into clathrin-coated pits on the plasma membrane. frontiersin.orgoup.com This process is mediated by the interaction of beta-arrestin with components of the endocytic machinery, including clathrin and the adaptor protein-2 (AP2). frontiersin.orgresearchgate.netbiorxiv.org The pits then invaginate and pinch off from the membrane in a dynamin-dependent process to form clathrin-coated vesicles, carrying the receptor into the cell. oup.comfrontiersin.org The internalization of the TRH-TRHR complex via this clathrin-dependent pathway has been confirmed by its inhibition in hypertonic conditions and by colocalization with transferrin, a classic marker for clathrin-mediated endocytosis. pnas.org

Receptor Dephosphorylation and Recycling Dynamics

After internalization, the fate of the TRHR is largely determined by its phosphorylation state. For the cell to regain its sensitivity to protirelin (resensitization), the internalized receptor must be dephosphorylated and returned to the cell surface. frontiersin.orggrantome.com Dephosphorylation of the TRHR begins shortly after the removal of the agonist and can occur both on the plasma membrane and within endosomes, although it is fastest at the plasma membrane. nih.govfrontiersin.org Protein Phosphatase 1 (PP1) has been implicated in this process, though the exact targeting mechanism remains to be fully elucidated. frontiersin.orgfrontiersin.org

Once dephosphorylated, the receptor is sorted into a recycling pathway to be trafficked back to the plasma membrane. pnas.orgfrontiersin.org Studies show that internalized TRHRs can return to the membrane within approximately 20-30 minutes after agonist removal. oup.compnas.org This recycling is crucial for restoring the population of functional receptors at the cell surface, allowing for subsequent rounds of signaling.

Rab GTPase Involvement in TRHR Trafficking

The intracellular journey of the internalized TRHR is meticulously orchestrated by a family of small GTPases known as Rab proteins, which direct vesicles to specific cellular compartments. oup.comfrontiersin.orgnih.gov

The trafficking pathway for the TRHR is as follows:

Early Endosomes: Upon internalization, the clathrin-coated vesicles containing the phosphorylated receptor-arrestin complex quickly uncoat and fuse with early endosomes, which are characterized by the presence of Rab5 . frontiersin.orgoup.comfrontiersin.org Dominant-negative Rab5 mutants block receptor internalization from these very early endosomes. oup.comfrontiersin.org

Sorting Endosomes: Over time, the receptors move to a compartment containing both Rab4 and Rab5 , known as the early sorting endosome. oup.comfrontiersin.org It is within this compartment that dephosphorylation is thought to occur, which is a critical sorting step. frontiersin.org

Recycling Endosomes: Dephosphorylated receptors are then segregated into vesicles that are positive for Rab4 but negative for Rab5 . oup.comoup.comfrontiersin.org These Rab4-positive vesicles represent a rapid recycling pathway that returns the receptors to the plasma membrane. oup.com

Slow Recycling/Degradation: A small fraction of phosphorylated receptors may enter a slower recycling pathway involving Rab11 -positive perinuclear endosomes. oup.comoup.com The TRHR does not typically colocalize with Rab7 , a marker for late endosomes and lysosomes, indicating that it is not primarily targeted for degradation in the short term. oup.com

Therefore, the phosphorylation state of the receptor acts as a molecular switch, dictating its localization within the Rab-defined endosomal network and ultimately determining whether it is recycled back to the surface or retained within the cell. oup.comoup.com

Receptor Oligomerization and its Impact on Signaling and Desensitization

The thyrotropin-releasing hormone (TRH) receptor, a G protein-coupled receptor (GPCR) through which this compound mediates its effects, is known to form higher-order structures such as dimers and oligomers. pnas.org This process of receptor oligomerization, involving the assembly of receptor monomers into complexes, is a common feature among GPCRs and has significant implications for receptor function, including signal transduction and the subsequent attenuation of that signal, known as desensitization. bioscientifica.comembopress.org TRH receptors can form both homodimers (composed of identical receptor subtypes) and heterodimers (composed of different receptor subtypes), and these oligomeric complexes introduce a layer of regulatory complexity to the cellular response to this compound. bioscientifica.comnih.govfrontiersin.org

Research indicates that TRH receptors can exist as pre-formed homomers even in the absence of a ligand; however, stimulation by an agonist like TRH is suggested to increase the extent of homo-oligomerization. bioscientifica.com The formation of these receptor complexes has a profound impact on several key cellular processes, including receptor phosphorylation, trafficking, and ultimately, the desensitization of the signaling pathway.

Impact on Receptor Signaling

The direct role of dimerization in initiating signal transduction is complex. Studies using regulated dimerization systems have shown that forcing TRH receptors to form dimers, in the absence of an agonist, does not independently trigger downstream signaling pathways, such as the production of inositol phosphates or the activation of the ERK1/2 pathway. oup.com Furthermore, when co-administered with TRH, the induced dimerization does not appear to alter the primary signaling output. oup.comnih.gov

However, dimerization plays a crucial role in modulating other aspects of receptor function that indirectly shape the signaling outcome. Heterodimerization between different receptor subtypes, for example, can alter their functional properties and lead to unique signaling profiles compared to their respective homodimers. bioscientifica.comembopress.org

Impact on Receptor Phosphorylation and Desensitization

One of the most significant consequences of TRH receptor dimerization is the potentiation of hormone-dependent receptor phosphorylation. bioscientifica.comfrontiersin.orgnih.gov This phosphorylation is a critical initiating step in homologous desensitization, a process where a receptor's response to a continuous or repeated agonist exposure is diminished. pnas.orgwikipedia.org

Upon activation by this compound, the TRH receptor is rapidly phosphorylated on serine and threonine residues located in its cytoplasmic tail. frontiersin.orgnih.govfrontiersin.org This phosphorylation is primarily catalyzed by G protein-coupled receptor kinase 2 (GRK2). nih.govfrontiersin.orgnih.govfrontiersin.org Studies have demonstrated that dimerization dramatically increases the efficiency of this TRH-dependent phosphorylation. nih.gov For instance, chemically inducing dimerization of a TRH receptor-fusion protein resulted in a significant increase in TRH-dependent phosphorylation within one minute. nih.gov This suggests that the receptor is phosphorylated preferentially when it is part of a dimer or a larger oligomeric complex. nih.gov

This enhanced phosphorylation has a direct impact on desensitization. The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins. nih.govfrontiersin.orgfrontiersin.org The binding of β-arrestin to the phosphorylated receptor sterically hinders the receptor's ability to couple with its cognate G protein (Gq/11), effectively terminating the signal transduction cascade. pnas.orgfrontiersin.orgresearchgate.net Research has confirmed that β-arrestin is crucial for the desensitization of TRH receptors. nih.gov

Impact on Receptor Trafficking and Internalization

Following β-arrestin binding, the receptor-arrestin complex is targeted for endocytosis, typically via clathrin-coated vesicles. nih.govfrontiersin.orgfrontiersin.org This process, known as internalization, removes the receptors from the cell surface, further contributing to the desensitization of the cell to this compound. Dimerization has been shown to directly affect this trafficking process.

Regulated dimerization studies have revealed that while signaling itself is not altered, receptor internalization is accelerated and recycling is blunted. frontiersin.orgnih.gov The induced dimerization increases the rate of TRH receptor internalization. oup.com This finding is consistent with the observation that dimerization enhances receptor phosphorylation, which in turn promotes β-arrestin binding—the key event initiating internalization. pnas.orgnih.gov

The table below summarizes the key research findings on the impact of TRH receptor oligomerization.

| Cellular Process | Impact of Dimerization/Oligomerization | Key Research Findings | References |

|---|---|---|---|

| Signaling Initiation | Does not directly initiate signaling pathways (e.g., inositol phosphate production). | Forced dimerization without an agonist does not trigger a signaling response. | oup.comnih.gov |

| Receptor Phosphorylation | Potentiates/enhances hormone-dependent phosphorylation. | Dimerization dramatically increases TRH-dependent phosphorylation at sites critical for desensitization. Phosphorylation occurs preferentially in dimers. | pnas.orgbioscientifica.comnih.govfrontiersin.orgnih.gov |

| Desensitization | Amplifies the desensitization process. | By increasing phosphorylation, dimerization enhances β-arrestin recruitment, which uncouples the receptor from G proteins, terminating the signal. | pnas.orgnih.govnih.gov |

| Receptor Internalization | Increases the rate and extent of internalization. | Induced dimerization accelerates the removal of receptors from the cell surface following agonist stimulation. | nih.govfrontiersin.orgoup.comnih.gov |

| Receptor Recycling | Decreases the apparent rate of receptor recycling. | Forced dimerization was found to blunt the recycling of internalized receptors back to the plasma membrane. | oup.com |

| Heterodimer-Specific Effects | Alters functional properties like internalization kinetics. | Heterodimerization of TRH-R1 and TRH-R2 can change β-arrestin recruitment and affect the speed of internalization. | bioscientifica.comnih.gov |

The table below details the types of TRH receptor oligomers and their established characteristics.

| Oligomer Type | Description | Known Characteristics | References |

|---|---|---|---|

| Homodimers (TRH-R1/TRH-R1) | Complexes formed from two identical TRH receptor monomers. | Can be pre-formed but agonist stimulation increases their prevalence. Dimerization potentiates phosphorylation and internalization. | bioscientifica.comnih.govnih.gov |

| Heterodimers (TRH-R1/TRH-R2) | Complexes formed from two different TRH receptor subtypes (in rodents). | Exhibit unique functional properties regarding β-arrestin recruitment and internalization kinetics compared to homodimers. | bioscientifica.comnih.gov |

| Higher-Order Oligomers | Larger complexes of multiple receptor monomers. | The physiological ratio of monomer:dimer:oligomer is not fully known, but their formation is believed to amplify desensitization by clustering receptors for phosphorylation. | pnas.orgfrontiersin.orgnih.gov |

Protirelin Acetate in Endocrine System Regulation: a Mechanistic Perspective

Hypothalamic-Pituitary-Thyroid (HPT) Axis Regulation at the Cellular and Molecular Level

Protirelin (B58367), a tripeptide hormone synthesized in the hypothalamus, is a key regulator of the HPT axis. patsnap.com Its primary function is to stimulate the synthesis and release of thyrotropin, also known as thyroid-stimulating hormone (TSH), from the anterior pituitary gland. patsnap.compatsnap.com This process is initiated when protirelin binds to specific G protein-coupled receptors (GPCRs) on the surface of thyrotroph cells in the anterior pituitary. patsnap.compatsnap.com

The binding of protirelin to its receptor activates a cascade of intracellular events. patsnap.com This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). patsnap.com DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium ions from intracellular stores. patsnap.com The resulting increase in intracellular calcium is a critical step that promotes the fusion of TSH-containing vesicles with the cell membrane, leading to the secretion of TSH into the bloodstream. patsnap.com

TSH then travels to the thyroid gland, where it stimulates the production and release of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). patsnap.com These hormones are essential for regulating metabolism, growth, and development. patsnap.com The HPT axis is tightly controlled by a negative feedback loop, where elevated levels of T3 and T4 inhibit the release of both TRH from the hypothalamus and TSH from the pituitary, ensuring that thyroid hormone levels are maintained within a narrow physiological range. patsnap.comfrontiersin.org

The transcription of the TRH gene itself is regulated by various factors. Positive regulation is exerted by elements such as the glucocorticoid response element (GRE), cAMP response element-binding protein (CREB), and signal transducer and activator of transcription (STAT). imrpress.com Conversely, the thyroid hormone response element (TRE) mediates negative feedback by thyroid hormones. frontiersin.orgimrpress.com

| Component | Function in HPT Axis Regulation |

| Protirelin (TRH) | Stimulates TSH release from the anterior pituitary. patsnap.compatsnap.com |

| TSH | Stimulates thyroid hormone (T3 and T4) production and release from the thyroid gland. patsnap.com |

| T3 and T4 | Regulate metabolism and provide negative feedback to the hypothalamus and pituitary. patsnap.comfrontiersin.org |

| TRH Receptor | G protein-coupled receptor on thyrotrophs that initiates the signaling cascade for TSH release upon binding protirelin. patsnap.com |

| Phospholipase C (PLC) | Enzyme activated by the TRH receptor, leading to the production of IP3 and DAG. patsnap.com |

| IP3 and DAG | Second messengers that increase intracellular calcium and activate protein kinase C, respectively, to trigger TSH secretion. patsnap.com |

Protirelin Acetate (B1210297) Influence on Thyrotropin (TSH) Secretion Dynamics in in vitro and Animal Models

In vitro and animal models have been instrumental in elucidating the dynamics of TSH secretion in response to protirelin acetate. Studies using cultured anterior pituitary cells have demonstrated a direct and rapid dose-dependent release of TSH upon exposure to protirelin. patsnap.com This response is typically observed within minutes of administration. patsnap.com

Animal models, such as rats, have further clarified the physiological response. Intraperitoneal administration of protirelin in male Wistar rats resulted in a dose-dependent and temporary increase in body temperature. targetmol.commedchemexpress.com This hyperthermic effect is suggested to be linked to the release of thyroid hormones, as thyroidectomized rats did not exhibit the same temperature rise. targetmol.commedchemexpress.com These findings underscore the direct stimulatory effect of protirelin on the pituitary to release TSH, which in turn stimulates thyroid hormone production. targetmol.commedchemexpress.com

The GH3 cell line, a rat pituitary tumor cell line that secretes both prolactin and growth hormone, has also served as a valuable in vitro model. researchgate.net These cells possess TRH receptors and respond to protirelin stimulation, making them useful for studying the molecular mechanisms of TSH and prolactin secretion. researchgate.net

| Model | Key Findings on Protirelin's Influence on TSH Secretion |

| Cultured Pituitary Cells | Direct, rapid, and dose-dependent TSH release. patsnap.com |

| Wistar Rats | Dose-dependent increase in body temperature, linked to thyroid hormone release following TSH stimulation. targetmol.commedchemexpress.com |

| GH3 Cell Line | Serves as a model for studying the molecular pathways of TSH and prolactin secretion in response to protirelin. researchgate.net |

Interactions with Other Hypothalamic-Pituitary Peptides and Hormones at the Mechanistic Level

Protirelin's influence extends beyond the HPT axis, as it interacts with other hypothalamic-pituitary peptides and hormones. Notably, protirelin stimulates the release of prolactin from the anterior pituitary. targetmol.comnih.gov The mechanism involves protirelin binding to TRH receptors on lactotroph cells, which are also present in the pituitary, leading to prolactin synthesis and secretion. researchgate.net This explains the observed increase in prolactin levels following protirelin administration.

Furthermore, protirelin can influence the release of other hormones such as growth hormone and vasopressin. nih.gov In some species and under certain pathological conditions in humans, such as in acromegalic subjects, TRH can induce the release of growth hormone. researchgate.net

The regulation of prolactin secretion is primarily under the inhibitory control of dopamine (B1211576) from the hypothalamus. researchgate.net However, factors like protirelin can act as stimulating agents. researchgate.net The interplay between these stimulating and inhibiting signals determines the net output of prolactin from the pituitary.

Corticosteroids have been shown to diminish the TSH response to protirelin, which can affect the diagnostic interpretation of TRH stimulation tests. patsnap.com Similarly, dopamine agonists and somatostatin (B550006) analogs can also interfere with TSH levels and the response to protirelin. patsnap.com

| Interacting Hormone/Peptide | Mechanistic Interaction with Protirelin |

| Prolactin | Protirelin stimulates its release from lactotrophs in the anterior pituitary via TRH receptors. targetmol.comresearchgate.netnih.gov |

| Growth Hormone | Protirelin can stimulate its release under certain conditions, particularly in some species and in human acromegaly. researchgate.netnih.gov |

| Dopamine | Acts as a primary inhibitor of prolactin secretion, counteracting the stimulatory effect of protirelin. researchgate.net |

| Corticosteroids | Can reduce the TSH response to protirelin stimulation. patsnap.com |

| Somatostatin Analogs | Can affect TSH levels and interfere with the response to protirelin. patsnap.com |

Peripheral Endocrine System Modulation by TRH/Protirelin Acetate: Mechanistic Studies (e.g., pancreatic islets, adrenal glands)

The presence and activity of TRH and TRH-like peptides are not confined to the hypothalamus and pituitary; they are also found in various peripheral tissues, suggesting a broader regulatory role. cas.cz

In the pancreas, TRH is expressed in beta cells and is co-localized with insulin (B600854) in secretory granules. researchgate.net Mechanistic studies suggest that TRH may play a role in pancreatic development and function. researchgate.net For instance, TRH has been shown to potentiate glucose-stimulated insulin secretion in perfused rat islets and insulin-secreting clonal beta-cell lines. researchgate.net Conversely, some TRH-like peptides have been observed to inhibit glucose-stimulated insulin release. cas.cz TRH may also enhance basal glucagon (B607659) secretion from isolated perfused rat pancreas. researchgate.net The deletion of the TRH gene in mice has been linked to hyperglycemia, indicating a critical role for TRH in maintaining glucose homeostasis. researchgate.net

TRH immunoreactivity and receptors have also been identified in the adrenal glands, suggesting a potential direct modulatory role in adrenal function. nih.govcas.cz Additionally, the autonomic nervous system directly innervates endocrine tissues like the adrenal medulla and pancreatic islets, providing another layer of neural regulation that can interact with hormonal signals like those from TRH. doctorlib.org

| Peripheral Endocrine Tissue | Mechanistic Effects of TRH/Protirelin Acetate |

| Pancreatic Islets | Potentiates glucose-stimulated insulin secretion; enhances basal glucagon secretion; may play a role in pancreatic development and glucose homeostasis. researchgate.net |

| Adrenal Glands | Presence of TRH receptors suggests a direct modulatory role, though the precise mechanisms are still under investigation. nih.govcas.cz |

Neurobiological Roles of Protirelin Acetate and the Trh System

Distribution and Expression of TRH and TRH Receptors in the Central Nervous System

The biological effects of protirelin (B58367) are mediated by its interaction with specific TRH receptors, which, along with the hormone itself, exhibit a widespread and distinct distribution throughout the central nervous system. This distribution provides the anatomical basis for the diverse physiological and behavioral effects of TRH. nih.govjneurosci.org

Non-hypophysiotropic TRH-synthesizing neurons are extensively distributed throughout the brain, indicating a broad range of functions independent of the HPT axis. imrpress.com The distribution of TRH and its receptors is not always correlated, suggesting complex regulatory mechanisms. jneurosci.orgjneurosci.org

There are two primary subtypes of TRH receptors in rodents, TRH-R1 and TRH-R2, which have different distributions and are thought to mediate distinct functions. nih.govfrontiersin.orgnih.gov In humans, only the TRH-R1 receptor subtype has been identified. frontiersin.org

TRH-R1 is predominantly expressed in the anterior pituitary and neuroendocrine regions of the brain, consistent with its role in regulating the HPT axis. nih.govnih.govoup.com It is also found in various brainstem nuclei and spinal cord motoneurons, implicating it in autonomic and somatomotor control. nih.gov

TRH-R2 mRNA is more widely distributed throughout the CNS, with high levels of expression in the cerebral and cerebellar cortex, thalamus, and various nuclei involved in sensory processing and higher cognitive functions. nih.gov

The following table summarizes the distribution of TRH receptors in various regions of the rat and monkey brain:

| Brain Region | Receptor Density (Rat) jneurosci.orgjneurosci.org | Receptor Binding (Monkey) nih.gov | Associated TRH Receptor Subtype (Rat) nih.govoup.com |

| Limbic System | |||

| Amygdala (Lateral Nucleus) | High | High | TRH-R1, TRH-R2 |

| Dentate Gyrus | High | High | TRH-R1 |

| Entorhinal Cortex | High | High | TRH-R2 |

| Hippocampus | Moderate | High | TRH-R1, TRH-R2 |

| Septal Area | Low | Not Specified | TRH-R1 |

| Nucleus Accumbens | Low | Not Specified | TRH-R1, TRH-R2 |

| Hypothalamus | Moderate | High | TRH-R1 |

| Cerebral Cortex | Low | High | TRH-R2 |

| Brainstem | |||

| Motor Nuclei | Moderate | Low | TRH-R1 |

| Periaqueductal Gray | Not Specified | High | Not Specified |

| Locus Coeruleus | Not Specified | Not Specified | TRH-R1 |

| Nucleus Ambiguus | Not Specified | Not Specified | Not Specified |

| Spinal Cord | Low | Low | TRH-R1 |

| Other | |||

| Accessory Olfactory Bulb | High | Not Specified | Not Specified |

| Superior Colliculus | Moderate | Not Specified | TRH-R1 |

| Striatum | Low | Not Specified | TRH-R1 |

Protirelin Acetate (B1210297) as a Neurotransmitter and Neuromodulator: Cellular and Synaptic Mechanisms

Protirelin acetate functions as both a neurotransmitter and a neuromodulator within the CNS. frontiersin.orgresearchgate.net As a neurotransmitter, it is released from presynaptic terminals and acts on postsynaptic receptors to elicit a direct response. As a neuromodulator, it modifies the release or action of other neurotransmitters, thereby influencing synaptic efficacy and neuronal communication over a broader range. imrpress.comnih.gov

The cellular and synaptic mechanisms of protirelin's actions are primarily mediated through G protein-coupled TRH receptors, which, upon activation, stimulate the phospholipase C (PLC) signaling pathway. frontiersin.orgoup.comnih.gov This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects. frontiersin.orgnumberanalytics.com TRH receptor activation can also influence MAPK/ERK signaling pathways. nih.gov

Effects on Neuronal Excitability and Synaptic Transmission

This compound has predominantly excitatory effects on neurons throughout the central nervous system. nih.govjneurosci.orgnih.gov It can directly depolarize neurons, increase their firing rate, and enhance their responsiveness to other stimuli. nih.govjneurosci.orgnih.gov For instance, in the nucleus ambiguus, TRH induces neuronal depolarization and can trigger oscillations in membrane potential. nih.gov

The effects of protirelin on synaptic transmission are complex and can be either direct or indirect. It can modulate both excitatory and inhibitory synaptic transmission by acting on presynaptic terminals to alter neurotransmitter release or on postsynaptic receptors to modify the cellular response. jneurosci.orgnih.govmdpi.com For example, in the hippocampus, TRH has been shown to increase the frequency of spontaneous inhibitory postsynaptic currents (IPSCs) by enhancing the excitability of GABAergic interneurons. jneurosci.orgnih.gov Conversely, in other contexts, it can reduce the probability of glutamate (B1630785) release. jneurosci.org

Role in Neuroendocrine Integration

This compound plays a crucial role in neuroendocrine integration, acting as a key link between the central nervous system and the endocrine system. nih.gov Its primary neuroendocrine function is the regulation of the hypothalamic-pituitary-thyroid (HPT) axis, where it stimulates the synthesis and release of thyroid-stimulating hormone (TSH) from the anterior pituitary. imrpress.comnumberanalytics.comwikipedia.org TSH, in turn, stimulates the thyroid gland to produce and release thyroid hormones (T4 and T3). numberanalytics.com

Beyond the HPT axis, protirelin also influences the release of other pituitary hormones, including prolactin. wikipedia.org Furthermore, it can affect the secretion of growth hormone (GH) and adrenocorticotropic hormone (ACTH) under certain pathological conditions. wikipedia.orgfrontiersin.org The TRH system is also responsive to various metabolic signals, such as leptin, and is involved in the regulation of energy homeostasis. bioscientifica.com

Influence on Specific Brain Regions and Neural Circuits: Mechanistic Studies

The widespread distribution of TRH and its receptors allows this compound to influence a variety of specific brain regions and neural circuits, including the limbic system, hypothalamus, and brainstem. imrpress.comnih.gov

Limbic System: In the limbic system, which is involved in emotion, memory, and motivation, TRH has been shown to modulate neuronal activity in regions like the hippocampus and amygdala. imrpress.com In the nucleus accumbens, a key component of the brain's reward circuitry, TRH can increase dopamine (B1211576) release and influence motivated behaviors such as feeding. nih.gov

Hypothalamus: The hypothalamus is a major site of TRH synthesis and action. mdpi.com Hypophysiotropic TRH neurons in the paraventricular nucleus (PVN) are central to the regulation of the HPT axis. imrpress.com Other hypothalamic TRH neurons are involved in the regulation of energy balance, feeding behavior, and arousal. bioscientifica.comjneurosci.org For example, TRH can inhibit melanin-concentrating hormone (MCH) neurons, which are involved in promoting sleep and food intake, by increasing synaptic inhibition from local GABA neurons. jneurosci.org

Brainstem: In the brainstem, TRH modulates the activity of neurons involved in autonomic and respiratory functions. nih.gov For instance, TRH excites neurons in the nucleus ambiguus, which plays a role in cardiovascular and respiratory control. nih.gov It also activates noradrenergic neurons in the locus coeruleus, a nucleus critical for arousal and vigilance. nih.gov

TRH System Interactions with Other Neurotransmitter Systems

The neurobiological effects of this compound are often mediated through its complex interactions with other major neurotransmitter systems. imrpress.comnih.gov

Dopamine: The TRH system has a significant interaction with the dopaminergic system. jst.go.jpscilit.com TRH can stimulate the release of dopamine in several brain regions, including the nucleus accumbens and striatum. nih.govjst.go.jp This interaction is thought to underlie some of the behavioral effects of TRH, such as increased locomotor activity. jst.go.jp TRH can also modulate the sensitivity of dopamine receptors. nih.gov In the hypothalamus, TRH can directly excite tuberoinfundibular dopamine (TIDA) neurons, which are involved in the regulation of prolactin secretion. mdpi.com

Acetylcholine (B1216132): The TRH system interacts with the cholinergic system. nih.govnih.gov Some of the central effects of TRH, such as increased blood pressure, appear to be mediated by the activation of central cholinergic pathways. researchgate.net TRH can also potentiate the excitatory actions of acetylcholine in cortical cells. imrpress.comimrpress.com The analeptic (arousal-promoting) functions of TRH may involve the cholinergic system. mdpi.com

Norepinephrine: There is a reciprocal regulatory relationship between the TRH and noradrenergic systems. jci.orgcapes.gov.br Central noradrenergic pathways are involved in regulating TRH secretion. jci.orgcapes.gov.br Conversely, TRH can excite noradrenergic neurons, such as those in the locus coeruleus, contributing to its effects on arousal and vigilance. nih.gov

The following table summarizes the interactions between the TRH system and other major neurotransmitter systems:

| Neurotransmitter System | Nature of Interaction with TRH System | Key Brain Regions of Interaction | Functional Implications |

| Dopamine | TRH stimulates dopamine release and modulates dopamine receptor sensitivity. nih.govnih.govjst.go.jp | Nucleus Accumbens, Striatum, Hypothalamus mdpi.comjst.go.jp | Locomotor activity, motivation, reward, neuroendocrine regulation nih.govjst.go.jp |

| GABA | TRH modulates GABAergic transmission, often by increasing GABA release from interneurons. nih.govnih.gov | Hippocampus, Hypothalamus nih.govjneurosci.org | Neuronal excitability, seizure threshold, regulation of feeding and sleep nih.govjneurosci.org |

| Acetylcholine | TRH can activate cholinergic pathways and potentiate the effects of acetylcholine. imrpress.comresearchgate.net | Cortex, Brainstem imrpress.comresearchgate.net | Arousal, cognitive function, autonomic regulation imrpress.commdpi.com |

| Norepinephrine | Reciprocal regulation; TRH excites noradrenergic neurons. nih.govjci.org | Locus Coeruleus, Hypothalamus nih.govjci.org | Arousal, vigilance, stress response, neuroendocrine regulation nih.govnih.gov |

Cellular and Subcellular Effects of Protirelin Acetate

Gene Expression and Transcriptional Regulation by Protirelin (B58367) Acetate (B1210297)

The transcriptional control exerted by protirelin acetate and its endogenous counterpart, TRH, is central to the function of the hypothalamic-pituitary-thyroid (HPT) axis. This regulation is multifaceted, involving feedback loops, metabolic signals, and a host of transcription factors that converge on the promoter region of the TRH gene.

The synthesis of TRH begins with the transcription of the TRH gene, which codes for a precursor protein called prepro-TRH. genecards.orgscispace.com This precursor is a large polypeptide that contains multiple copies of the TRH progenitor sequence (Gln-His-Pro-Gly). wikipedia.orgscispace.com Following translation, this proprotein undergoes a series of enzymatic processing steps to yield several mature TRH tripeptides. wikipedia.org The transcription of the prepro-TRH gene is a critical regulatory point and is influenced by various stimuli. imrpress.comimrpress.com For instance, factors like kindled seizures have been shown to induce the expression of c-fos mRNA and Fos-related peptides, which are thought to enhance prepro-TRH transcription through an AP-1 site on the gene's promoter. scispace.com The regulation of the gene is governed by response elements on its promoter, which can either positively or negatively influence the synthesis of prepro-TRH. imrpress.comimrpress.com

The HPT axis is characterized by a classic negative feedback loop where thyroid hormones, particularly triiodothyronine (T3), inhibit the synthesis of TRH at the transcriptional level. nih.govnih.gov This inhibition is mediated by thyroid hormone receptors (TRs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. medchemexpress.comtargetmol.com

When T3 levels are high, T3 binds to TRs. nih.gov These activated TR-T3 complexes then interact with specific DNA sequences known as negative thyroid hormone response elements (nTREs) located within the promoter of the human TRH gene. nih.gov This binding leads to a repression of TRH gene transcription, thus reducing the production of TRH and, consequently, TSH. nih.gov Research has identified that two distinct types of nTREs work together to facilitate this negative regulation. nih.gov Furthermore, studies indicate that this regulation is specifically mediated by the TR beta 1 (TRβ1) isoform and can be modulated by the retinoid X receptor (RXR) signaling pathway. nih.govmedchemexpress.com

Table 1: Key Elements in the Negative Regulation of TRH Gene by Thyroid Hormone

| Component | Type | Function | Source(s) |

| Triiodothyronine (T3) | Hormone | Ligand that activates Thyroid Hormone Receptors. | nih.gov |

| Thyroid Hormone Receptors (TRs) | Nuclear Receptor | Binds to T3 and nTREs to repress gene transcription. | nih.govmedchemexpress.comtargetmol.com |

| TR Beta 1 (TRβ1) | Receptor Isoform | Specific isoform responsible for ligand-dependent regulation of the human TRH promoter. | nih.gov |

| Negative TREs (nTREs) | DNA Sequence | Specific sites on the TRH gene promoter where activated TRs bind to inhibit transcription. | nih.gov |

| Retinoid X Receptor (RXR) | Nuclear Receptor | Modulates the negative regulation through the RXR-signaling pathway. | nih.gov |

TRH gene expression is intricately linked to the body's energy status, a connection largely mediated by metabolic signals such as leptin and melanocortins. nih.gov During periods of nutritional deprivation, such as starvation, TRH expression is significantly reduced as an adaptive response to conserve energy. nih.govjci.org This reduction can be reversed by the administration of leptin, an adipocyte-derived hormone. nih.govoup.com

Leptin regulates TRH gene expression through both direct and indirect pathways:

Direct Pathway: Leptin can act directly on TRH-producing neurons in the paraventricular nucleus (PVN) of the hypothalamus, as these neurons express leptin receptors. nih.govoup.com

Indirect Pathway: Leptin also stimulates the production of α-melanocyte-stimulating hormone (α-MSH), a melanocortin peptide, in the arcuate nucleus. jci.org α-MSH then acts on melanocortin 4 receptors (MC4Rs), which are also present on TRH neurons, to increase TRH gene expression. nih.govjci.orgoup.com

Therefore, leptin and melanocortin signaling pathways converge on the TRH neuron to positively regulate TRH gene transcription, providing a crucial link between nutritional state and thyroid function. nih.govjci.org

The signaling cascades initiated by metabolic hormones like leptin and melanocortins ultimately exert their effects on TRH gene expression through the activation of specific transcription factors. nih.gov

STAT3 (Signal Transducer and Activator of Transcription 3): The direct action of leptin on TRH neurons leads to the phosphorylation and activation of STAT3. nih.govjci.orgnih.gov Activated STAT3 then binds to a specific STAT-responsive element on the TRH gene promoter, directly driving its transcription. nih.govjci.orgcapes.gov.brresearchgate.net Studies using chromatin immunoprecipitation have confirmed that leptin administration leads to the binding of STAT3 to the TRH promoter region in vivo. nih.govcapes.gov.br

CREB (cAMP Response Element-Binding Protein): The indirect pathway, mediated by α-MSH, involves the activation of the MC4R, which stimulates the production of cyclic AMP (cAMP). nih.govjci.org This increase in cAMP leads to the phosphorylation and activation of CREB. nih.govjci.org Activated CREB then binds to cAMP response elements (CREs) on the TRH promoter, enhancing gene transcription. imrpress.comimrpress.comnih.gov

The TRH promoter integrates these multiple signals, with distinct binding sites for factors like STAT3 and CREB, allowing for a dynamic regulation of thyroid hormone production in response to both metabolic and hormonal cues. nih.govoup.com

Table 2: Transcription Factors in TRH Gene Regulation

| Transcription Factor | Activating Signal | Receptor Pathway | Function on TRH Gene | Source(s) |

| STAT3 | Leptin (direct) | Leptin Receptor | Binds to STAT-response element to activate transcription. | nih.govnih.govjci.orgnih.govresearchgate.net |

| CREB | α-MSH (indirect via Leptin) | Melanocortin 4 Receptor (MC4R) | Binds to cAMP response element (CRE) to activate transcription. | imrpress.comnih.govnih.govjci.org |

Protein Synthesis and Secretion Modulation in TRH-Responsive Cells

Protirelin's primary and most well-documented function is the stimulation of protein synthesis and secretion in the thyrotroph cells of the anterior pituitary gland. patsnap.compatsnap.com Upon binding to its receptor on the thyrotroph surface, protirelin initiates a signaling cascade that results in the synthesis and release of thyroid-stimulating hormone (TSH). patsnap.commedchemexpress.eu This process is rapid, with TSH release occurring shortly after administration. patsnap.com

The mechanism involves the activation of phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 triggers the release of calcium from intracellular stores, and the subsequent rise in cytosolic calcium concentration promotes the fusion of TSH-containing secretory vesicles with the cell membrane, resulting in exocytosis. imrpress.compatsnap.comimrpress.com In addition to TSH, protirelin also stimulates the release of prolactin from lactotroph cells in the anterior pituitary. targetmol.comtargetmol.com

Cell Proliferation, Differentiation, and Apoptosis Mechanisms

Beyond its role in hormone secretion, TRH exhibits effects on cell survival, growth, and differentiation in various tissues.

Apoptosis: Research suggests that TRH can exert anti-apoptotic effects. In animal experiments, TRH has been shown to have the potential to prevent apoptosis. researchgate.net The downstream hormone stimulated by TRH, thyrotropin (TSH), has also been found to prevent apoptosis. medchemexpress.eu

Proliferation: TRH has been observed to promote the proliferation of certain cell types. For example, it stimulates the proliferation of hair matrix keratinocytes. genecards.org Additionally, animal studies have indicated that TRH can promote the proliferation of insulin-producing pancreatic cells. researchgate.net

Differentiation: Emerging evidence points to a role for TRH in cellular differentiation. A study in the rice field eel demonstrated that TRH may be involved in gonadal differentiation. nih.gov In this model, TRH administration upregulated the expression of genes associated with male development (gsdf and amh) while downregulating a key gene for ovarian differentiation (cyp19a1a), suggesting a direct role in modulating the differentiation of gonadal cells. nih.gov

Subcellular Localization and Compartmentalization of TRH Signaling Components

The biological response to Thyrotropin-Releasing Hormone (TRH), and by extension its synthetic acetate salt this compound, is not merely a function of receptor binding but is intricately regulated by the precise spatial organization of its signaling components within the cell. The concept of compartmentalization, where signaling proteins are localized to specific subcellular domains, is crucial for ensuring the specificity, efficiency, and appropriate termination of the signal cascade. researchgate.netportlandpress.com This spatial segregation allows for the formation of localized signaling microdomains, preventing unwanted crosstalk between pathways and enabling distinct cellular outcomes even when using common second messengers. portlandpress.com The key components of the TRH signaling pathway, including the TRH receptor (TRH-R), Gq/11 proteins, and Phospholipase C-β (PLC-β), each exhibit distinct and dynamic subcellular distributions that are fundamental to their function.

Upon activation by TRH, the TRH-R, a G protein-coupled receptor (GPCR), initiates a cascade that is classically coupled to Gq/11 proteins. nih.gov These proteins, in turn, activate PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov The effectiveness and regulation of this pathway are highly dependent on the subcellular placement and trafficking of each of these molecular players.

TRH Receptor (TRH-R)

In the basal, unstimulated state, TRH receptors are predominantly located on the plasma membrane. frontiersin.org Following agonist binding, the receptors undergo a rapid and dynamic process of internalization. frontiersin.org This process begins with the clustering of receptors on the cell surface, followed by endocytosis into clathrin-coated vesicles in a manner dependent on arrestin and dynamin. frontiersin.orgresearchgate.net Initial vesicles containing the phosphorylated receptor soon merge with Rab5-positive early endosomes. frontiersin.orgresearchgate.net This trafficking from the plasma membrane to intracellular compartments is a key mechanism for signal desensitization and resensitization. frontiersin.org

Gq/11 Proteins

The heterotrimeric G proteins of the Gq/11 family, the primary transducers of the TRH signal, are mainly localized to the plasma membrane in their inactive state, which facilitates their coupling to TRH-R. nih.govoup.compnas.org However, their localization is not static. Studies using HEK293 cells have shown that prolonged stimulation with TRH can lead to the translocation of a portion of the Gαq/11 subunit from the membrane to the cytosol. nih.govoup.com In these studies, high-molecular-weight Gq/11 complexes (140 and 300 kDa) were identified in the membrane fraction, which dissociated upon long-term TRH treatment, coinciding with an increase in a smaller, 70 kDa Gq/11α complex in the cytosol. nih.gov Furthermore, cell-type-specific localization has been observed; for instance, in rat pancreatic B-cells, Gαq was detected on the rough endoplasmic reticulum (RER) near the Golgi apparatus. nih.govresearchgate.net

Phospholipase C-β (PLC-β)

The subcellular localization of PLC-β, the effector enzyme in the pathway, is notably isoform-specific, which contributes to the diversity of cellular responses. The four main isoforms exhibit distinct distributions:

PLC-β1 and PLC-β4 are found to be enriched at the plasma membrane. nih.govresearchgate.net PLC-β1 has also been identified within the nucleus and cytoplasm. nih.govscientificarchives.com

PLC-β2 and PLC-β3 are primarily located in the cytoplasm. nih.govresearchgate.net This differential localization is attributed to sequence variations within the C-terminal domain of the isoforms. researchgate.net The interaction with activated Gαq can also influence their location; for example, the interaction with Gαq prolongs the residence time of PLC-β3 at the plasma membrane. nih.gov

TRH-Degrading Ectoenzyme (TRH-DE)

The termination of the TRH signal in the extracellular space is primarily managed by the TRH-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl peptidase II. researchgate.netnih.gov This M1 family metallopeptidase is a membrane-bound enzyme that hydrolyzes TRH. nih.govfrontiersin.org Its localization in the extracellular space, particularly its enrichment in specific cell types like the β2-tanycytes of the hypothalamus, allows for precise control over the concentration and duration of TRH available to bind to its receptors. researchgate.netfrontiersin.org